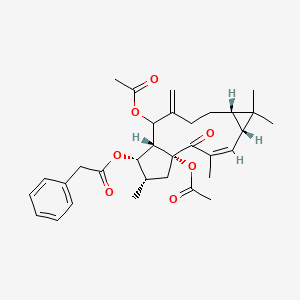
Deoxy euphorbia factor L1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxy euphorbia factor L1 is a natural product found in the seeds of Euphorbia lathyris L. It is a diterpenoid compound known for its significant biological activities, particularly its anticancer properties. This compound has been isolated and studied for its potential therapeutic applications, especially in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxy euphorbia factor L1 can be isolated from the seeds of Euphorbia lathyris L. The isolation process involves classical extraction and purification techniques, including solvent extraction, chromatography, and crystallization . The compound’s structure is confirmed using spectroscopic methods such as NMR and mass spectrometry .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxy euphorbia factor L1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Deoxy euphorbia factor L1 has a wide range of scientific research applications:
Wirkmechanismus
Deoxy euphorbia factor L1 exerts its effects primarily through the induction of apoptosis in cancer cells. The compound increases the production of reactive oxygen species, decreases mitochondrial membrane potential, and triggers the release of cytochrome c. These events lead to the activation of caspase-9 and caspase-3, which are crucial for the execution of apoptosis . Additionally, this compound interacts with proteins involved in the PI3K/AKT/mTOR pathway, further promoting apoptosis and autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lathyrol: Another diterpenoid from Euphorbia species with similar anticancer properties.
Ingenol mebutate: A diterpenoid ester used in the treatment of actinic keratosis.
Jolkinolide B: A diterpenoid with anti-inflammatory and anticancer activities.
Uniqueness
Deoxy euphorbia factor L1 is unique due to its potent anticancer activity, particularly against multidrug-resistant cancer cells. Its ability to induce apoptosis through multiple pathways, including the mitochondrial and PI3K/AKT/mTOR pathways, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C32H40O7 |
|---|---|
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
[(1R,3Z,5R,7S,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] 2-phenylacetate |
InChI |
InChI=1S/C32H40O7/c1-18-13-14-24-25(31(24,6)7)15-19(2)30(36)32(39-22(5)34)17-20(3)29(27(32)28(18)37-21(4)33)38-26(35)16-23-11-9-8-10-12-23/h8-12,15,20,24-25,27-29H,1,13-14,16-17H2,2-7H3/b19-15-/t20-,24-,25+,27-,28?,29-,32+/m0/s1 |
InChI-Schlüssel |
YTCGWKBKPYSRNN-RDKAUROFSA-N |
Isomerische SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C(C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


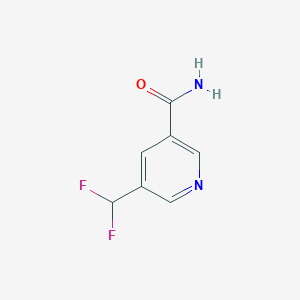

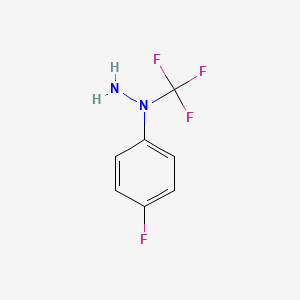
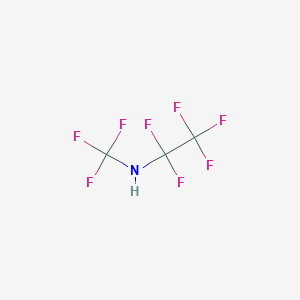
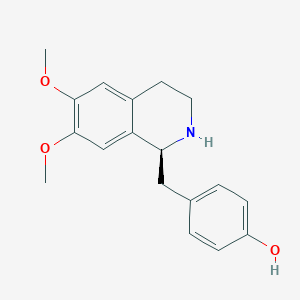
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)

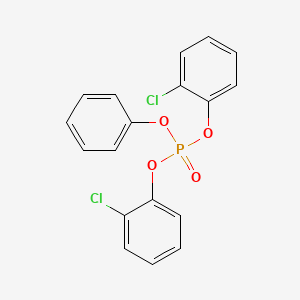
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
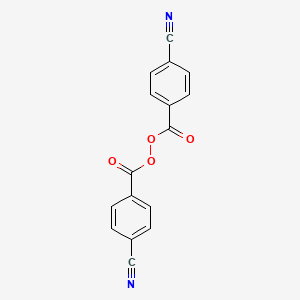

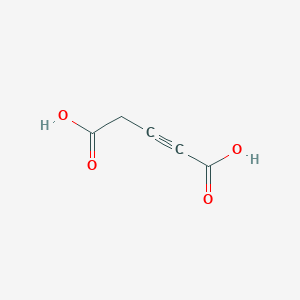
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
